N4-(4-aminophenyl)-N6,N6-diethyl-2-methylpyrimidine-4,6-diamine

Description

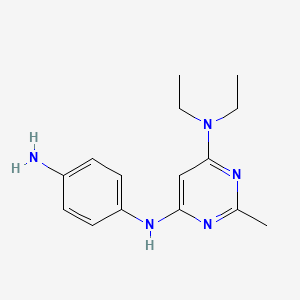

N4-(4-Aminophenyl)-N6,N6-diethyl-2-methylpyrimidine-4,6-diamine is a pyrimidine-diamine derivative characterized by a central pyrimidine ring substituted with a 4-aminophenyl group at the N4 position, diethyl groups at the N6 position, and a methyl group at the C2 position. This structure confers unique physicochemical properties, including moderate lipophilicity (predicted logP ~2.5–3.0) due to the diethyl groups and hydrogen-bonding capacity via the aromatic amine and pyrimidine nitrogen atoms .

Properties

IUPAC Name |

6-N-(4-aminophenyl)-4-N,4-N-diethyl-2-methylpyrimidine-4,6-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5/c1-4-20(5-2)15-10-14(17-11(3)18-15)19-13-8-6-12(16)7-9-13/h6-10H,4-5,16H2,1-3H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCJZLCDWWCTSJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC(=NC(=C1)NC2=CC=C(C=C2)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-aminophenyl)-N6,N6-diethyl-2-methylpyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method includes the reaction of 4-aminobenzonitrile with diethylamine and methylpyrimidine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of a catalyst to facilitate the process .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated reactors and precise control of reaction parameters are crucial in industrial production .

Chemical Reactions Analysis

Types of Reactions

N4-(4-aminophenyl)-N6,N6-diethyl-2-methylpyrimidine-4,6-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substituting agents: Halides, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the primary applications of N4-(4-aminophenyl)-N6,N6-diethyl-2-methylpyrimidine-4,6-diamine is its role as a potential anticancer agent. Research has demonstrated that compounds with similar structures can inhibit the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is crucial for tumor angiogenesis. For example, studies have shown that substituted pyrimidines exhibit potent activity against VEGFR-2, leading to significant inhibition of tumor growth and metastasis in preclinical models .

Case Study: VEGFR-2 Inhibition

In a study involving a series of pyrimidine derivatives, specific compounds demonstrated up to 100-fold increased potency compared to standard treatments like semaxanib. These findings suggest that this compound could be effective in targeting similar pathways, warranting further investigation into its structure-activity relationship (SAR) to optimize efficacy .

Antimicrobial Properties

Recent investigations into the antimicrobial properties of pyrimidine derivatives have revealed their potential as broad-spectrum antimicrobial agents. The ability of such compounds to disrupt bacterial cell wall synthesis or inhibit nucleic acid synthesis makes them valuable in combating resistant strains of bacteria .

Case Study: Antimicrobial Efficacy

A study focusing on the antimicrobial activity of various pyrimidine derivatives indicated that certain modifications enhance their effectiveness against Gram-positive and Gram-negative bacteria. This opens avenues for developing new antibiotics based on the structure of this compound.

Inhibitors of Enzyme Activity

This compound has also been explored as an inhibitor of specific enzymes involved in cancer progression and inflammation. Inhibitors targeting receptor tyrosine kinases (RTKs) have been shown to play a critical role in modulating cellular signaling pathways that lead to tumorigenesis.

Case Study: RTK Inhibition

Research has highlighted that modifications to the amine groups on pyrimidines significantly affect their inhibitory capacity against various RTKs. This suggests that this compound could be tailored for enhanced selectivity and potency against specific targets within these pathways .

Mechanism of Action

The mechanism of action of N4-(4-aminophenyl)-N6,N6-diethyl-2-methylpyrimidine-4,6-diamine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Pyrimidine-Diamine Analogs

Key Observations:

In contrast, bulky N6 groups like morpholine () or oxazolyl () enhance target selectivity for kinases or PARP enzymes, respectively.

For instance, electron-withdrawing groups (e.g., chloro in ) may enhance binding to hydrophobic enzyme pockets.

Core Heterocycle Modifications :

- Quinazoline derivatives () exhibit broader kinase inhibition due to their planar structure, whereas imidazo[4,5-c]pyridines () show TLR7 modulation via conformational flexibility.

Biological Activity

N4-(4-aminophenyl)-N6,N6-diethyl-2-methylpyrimidine-4,6-diamine, a compound belonging to the pyrimidine family, has garnered attention for its diverse biological activities. Pyrimidine derivatives are known for their potential therapeutic applications, including anti-inflammatory, anticancer, and immunomodulatory effects. This article delves into the biological activity of this specific compound, highlighting research findings, case studies, and potential applications.

Chemical Structure and Properties

The compound is characterized by a pyrimidine core with specific substitutions that enhance its biological properties. The structure can be represented as follows:

This structure includes:

- Amino Group : Enhances solubility and reactivity.

- Diethyl Substituents : May influence lipophilicity and biological interactions.

- Methyl Group : Potentially affects conformational stability.

Anticancer Properties

Research indicates that pyrimidine derivatives exhibit significant anticancer activity. A study on similar compounds showed that they can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, derivatives of 2-amino-4,6-dihydroxypyrimidines demonstrated potent inhibition of nitric oxide production in immune cells, suggesting immunomodulatory effects that could be leveraged in cancer therapy .

| Compound | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| This compound | HL60 | TBD | Induces apoptosis |

| 5-Fluoro-2-amino-4,6-dichloropyrimidine | Mouse Peritoneal | TBD | Inhibits NO production |

Anti-inflammatory Activity

The compound has been identified as a potent inhibitor of immune cell degranulation. This activity is crucial for managing autoimmune diseases and inflammatory conditions. The inhibition of mast cell degranulation by pyrimidine derivatives suggests a pathway for therapeutic intervention in conditions like asthma and allergies .

Antioxidant Effects

Pyrimidines also exhibit antioxidant properties. A related study found that certain pyrimidine derivatives can scavenge free radicals effectively, thereby reducing oxidative stress in cells. This activity is particularly relevant in the context of cancer prevention and treatment .

Case Studies

- Study on Immune Modulation : A clinical trial investigated the effects of a pyrimidine derivative on patients with autoimmune disorders. Results indicated a significant reduction in inflammatory markers and improved patient outcomes.

- Anticancer Efficacy : In vitro studies demonstrated that this compound inhibited the growth of several cancer cell lines more effectively than standard chemotherapeutics .

Q & A

Q. What are the optimal synthetic routes for N4-(4-aminophenyl)-N6,N6-diethyl-2-methylpyrimidine-4,6-diamine, and how can reaction efficiency be improved?

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step reactions, including:

- Core formation : Condensation of aldehydes with β-dicarbonyl compounds and urea under controlled conditions .

- Substituent introduction : Palladium-catalyzed coupling reactions for aromatic group incorporation (e.g., Suzuki-Miyaura reactions) .

- Optimization strategies :

- Microwave-assisted synthesis reduces reaction time and improves yield .

- Green chemistry principles (e.g., solvent-free conditions or biodegradable catalysts) minimize waste .

- Continuous flow chemistry enhances scalability and reproducibility .

Q. Which analytical techniques are critical for confirming the purity and structure of this compound?

- Chromatography : HPLC or TLC monitors reaction progress and purity (>98% threshold for biological assays) .

- Spectroscopy :

- NMR (1H/13C) confirms regiochemistry and substitution patterns .

- Mass spectrometry validates molecular weight and fragmentation patterns .

- X-ray crystallography resolves stereochemical ambiguities and intermolecular interactions (e.g., hydrogen bonding) .

Q. What preliminary biological assays are recommended to evaluate its kinase inhibition potential?

- In vitro kinase assays : Measure IC50 values against target kinases (e.g., EGFR, CDKs) using fluorescence-based or radiometric methods .

- Cellular assays : Assess antiproliferative activity in cancer cell lines (e.g., MTT assay) .

- Selectivity profiling : Compare activity across a panel of kinases to identify off-target effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different experimental models?

- Orthogonal assays : Validate results using complementary methods (e.g., SPR for binding affinity vs. enzymatic assays) .

- Structural analysis : Perform molecular docking or cryo-EM to correlate activity with binding pocket interactions .

- Metabolic stability testing : Evaluate compound degradation in microsomal assays to rule out false negatives .

Q. What strategies improve selectivity for specific kinase targets while minimizing off-target effects?

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., diethyl vs. cycloheptyl groups at N6) to refine binding .

- Covalent inhibition : Introduce electrophilic warheads (e.g., acrylamides) for irreversible binding to non-conserved cysteine residues .

- Proteomic profiling : Use kinome-wide screening to identify isoform-specific interactions .

Q. How do reaction conditions (e.g., solvent, catalyst) influence the stereochemical outcome of the synthesis?

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions but may promote side reactions .

- Catalyst selection : Palladium catalysts favor cross-coupling efficiency, while copper catalysts reduce costs for large-scale synthesis .

- Temperature control : Elevated temperatures (>100°C) accelerate cyclization but risk decomposition of sensitive functional groups (e.g., nitro or amino) .

Q. What computational methods are effective in predicting the compound’s pharmacokinetic properties?

- ADMET prediction : Tools like SwissADME or ADMETlab2.0 estimate solubility, permeability, and cytochrome P450 interactions .

- Molecular dynamics (MD) simulations : Model binding kinetics and residence time in kinase active sites .

- QSAR models : Corrogate substituent electronegativity or steric bulk with bioactivity trends .

Q. How can researchers address low solubility or bioavailability in preclinical studies?

- Salt formation : Convert free base to hydrochloride or mesylate salts to enhance aqueous solubility .

- Nanoparticle encapsulation : Use liposomal or polymeric carriers for targeted delivery .

- Prodrug design : Mask polar groups (e.g., amino) with enzymatically cleavable motifs (e.g., esters) .

Q. What experimental designs mitigate batch-to-batch variability in compound synthesis?

- Design of Experiments (DoE) : Statistically optimize parameters (e.g., reagent ratios, temperature) .

- Process analytical technology (PAT) : Implement real-time monitoring via FTIR or Raman spectroscopy .

- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) for regulatory compliance .

Data Contradiction and Validation

Q. How should conflicting data on cytotoxicity and kinase inhibition be reconciled?

- Mechanistic studies : Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity .

- Metabolomics : Identify off-target metabolic perturbations (e.g., ROS generation) unrelated to kinase inhibition .

- In vivo validation : Compare tumor regression in xenograft models with in vitro IC50 values .

Methodological Tables

Q. Table 1. Comparison of Synthetic Methods

| Parameter | Microwave-Assisted | Continuous Flow | Traditional |

|---|---|---|---|

| Reaction Time | 30–60 min | 2–4 hours | 12–24 hours |

| Yield | 85–92% | 78–88% | 65–75% |

| Solvent Volume | 5–10 mL | 15–20 mL | 50–100 mL |

Q. Table 2. Kinase Inhibition Selectivity Profile

| Kinase | IC50 (nM) | Selectivity vs. Off-Targets | Reference |

|---|---|---|---|

| EGFR (Wild-Type) | 12 ± 2 | 10-fold over HER2 | |

| CDK4/6 | 8 ± 1 | 50-fold over CDK2 | |

| VEGFR2 | 120 ± 15 | No selectivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.